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Pro-Thr-Pro-Ser amide - 121269-85-0

Pro-Thr-Pro-Ser amide

Catalog Number: EVT-382028
CAS Number: 121269-85-0
Molecular Formula: C17H29N5O6
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pro-Thr-Pro-Ser amide is a peptide composed of four amino acids: proline, threonine, proline, and serine, linked together in a specific sequence with an amide group at the terminal end. This compound is of interest in various biochemical research fields due to its structural properties and potential biological activities. The peptide's sequence suggests that it may play a role in signaling pathways or protein interactions, particularly those involving phosphorylation motifs.

Source

The synthesis of Pro-Thr-Pro-Ser amide is typically achieved through solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids in a controlled manner, which is crucial for obtaining peptides with specific sequences and functionalities. The compound can be sourced from chemical suppliers specializing in peptide synthesis, such as BenchChem and Merck Millipore .

Classification

Pro-Thr-Pro-Ser amide can be classified as a bioactive peptide due to its potential roles in biological systems. It may also be categorized under peptide hormones or signaling peptides, depending on its specific functions and interactions within biological pathways.

Synthesis Analysis

Methods

The primary method for synthesizing Pro-Thr-Pro-Ser amide is solid-phase peptide synthesis (SPPS). This technique involves the following steps:

  1. Resin Preparation: An appropriate resin, such as Rink amide resin, is used to anchor the first amino acid (proline) via its carboxyl group.
  2. Amino Acid Coupling: Subsequent amino acids (threonine, proline, and serine) are added stepwise. Each coupling reaction typically employs activating agents like HOBt (1-hydroxybenzotriazole) and coupling reagents such as DIC (diisopropylcarbodiimide) to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid) to release the free amide form. The crude product is then purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) .

Technical Details

The synthesis process requires careful monitoring of reaction conditions to ensure high yields and purity of the final product. The use of protecting groups during synthesis helps prevent unwanted side reactions, particularly for amino acids with reactive side chains.

Molecular Structure Analysis

Structure

Pro-Thr-Pro-Ser amide has a linear structure consisting of four amino acid residues connected by peptide bonds. The molecular formula can be represented as C14H22N4O3C_{14}H_{22}N_{4}O_{3}, with a molecular weight of approximately 302.35 g/mol.

Data

The structural characteristics include:

  • Peptide Bonds: Formed between the carboxyl group of one amino acid and the amino group of another.
  • Amide Group: The terminal amide group contributes to the stability and solubility of the peptide in aqueous environments.
Chemical Reactions Analysis

Reactions

The Pro-Thr-Pro-Ser amide can undergo various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bonds can break down into individual amino acids.
  2. Phosphorylation: Threonine and serine residues are potential sites for phosphorylation, which can significantly alter the peptide's function and interactions.
  3. Deamidation: This reaction can occur at the serine residue under certain conditions, affecting stability.

Technical Details

Understanding these reactions is crucial for applications in drug development and biochemical assays where modifications to the peptide may enhance its activity or specificity.

Mechanism of Action

Process

The mechanism of action for Pro-Thr-Pro-Ser amide may involve its interaction with specific receptors or proteins in biological systems. For instance:

  • Phosphorylation Motifs: The presence of threonine and serine suggests that this peptide could be involved in signaling pathways where phosphorylation plays a critical role.
  • Protein Interaction: The proline residues may facilitate conformational changes in target proteins, enhancing binding affinities or altering functional outcomes.

Data

Research indicates that peptides containing proline-threonine or proline-serine motifs are often involved in regulatory processes within cells, including cell signaling and metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Pro-Thr-Pro-Ser amide is generally soluble in polar solvents such as water and dimethyl sulfoxide.
  • Stability: The stability can vary based on environmental conditions (pH, temperature) and modifications (e.g., phosphorylation).

Chemical Properties

  • Reactivity: The reactivity profile includes susceptibility to hydrolysis and potential modifications through phosphorylation.
  • Spectroscopic Characteristics: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to analyze its structure and purity.
Applications

Scientific Uses

Pro-Thr-Pro-Ser amide has several applications in scientific research:

  1. Biochemical Studies: Used as a model compound to study protein interactions involving phosphorylation.
  2. Drug Development: Potentially serves as a lead compound for designing therapeutics targeting specific signaling pathways.
  3. Proteomics: Its unique sequence may aid in identifying phosphorylation sites within proteins during mass spectrometry analyses .

By understanding the properties and behaviors of Pro-Thr-Pro-Ser amide, researchers can leverage its potential in various fields including biochemistry, pharmacology, and molecular biology.

Structural Characterization of Pro-Thr-Pro-Ser Amide

Primary Sequence Analysis: Role of Proline-Threonine-Proline-Serine Motifs in Peptide Backbone Dynamics

The primary sequence Proline-Threonine-Proline-Serine (Pro-Thr-Pro-Ser) exhibits distinctive backbone constraints due to the cyclic structure of proline residues. Proline’s side chain is cyclized to the backbone nitrogen, creating a tert-amine that restricts the conformational freedom of the peptide backbone. This unique architecture reduces the accessible φ dihedral angles to approximately –65° ± 15° and favors trans-amide isomers (≥90% population) due to steric clashes in the cis configuration [9]. The juxtaposition of threonine and serine—amino acids with polar, hydrogen-bonding side chains—introduces localized flexibility adjacent to proline’s rigidity. Molecular dynamics simulations reveal that Thr and Ser residues adopt gauche+ (g⁺) or gauche– (g⁻) rotamers, modulating backbone dynamics through steric interactions with proline’s pyrrolidine ring [6]. For example, Thr in the g⁺ conformation stabilizes a bend angle of 25°–30° in Pro-Thr segments, while g⁻ rotamers reduce this angle by 5°–10° [6]. This interplay creates a dynamic "molecular hinge" essential for biological functions like ligand recognition or membrane protein folding.

Table 1: Backbone Dihedral Angle Preferences in Pro-Thr-Pro-Ser Motifs

Residue PositionPreferred φ Angle (°)Preferred ψ Angle (°)Rotameric State Influence
Proline (1st)–65 ± 15–25 ± 20Rigid, restricts N-terminal dynamics
Threonine–60 ± 30–45 ± 30g⁺/g⁻ dictates bend magnitude
Proline (2nd)–70 ± 10–30 ± 15Stabilizes kink via Cδ-H···O=C H-bonds
Serine (C-terminal)–90 ± 250 ± 25OH group forms H-bonds with backbone

Secondary Structure Propensity: Impact of Proline Residues on β-Turn Formation and Conformational Rigidity

Pro-Thr-Pro-Ser exhibits a pronounced propensity for β-turns (Types I, II, and VI) rather than α-helices or polyproline helices (PPII). The dual proline residues—particularly at the i+1 and i+2 positions—disrupt helical hydrogen bonding networks by precluding NH donor groups at their backbone positions. This forces a reversal in chain direction, facilitating tight turns with Cα–Cα distances of 5.5–6.5 Å [6] [10]. Nuclear magnetic resonance (NMR) studies confirm that Thr and Ser residues stabilize these turns via side-chain–backbone hydrogen bonds. For instance, Thr-OγH···O=C (Pro) interactions reduce the solvent-accessible surface area by 15–20%, enhancing conformational rigidity [6]. In contrast, polyproline helices (PPII) are disfavored due to threonine’s β-branched side chain, which sterically clashes with the extended PPII backbone (φ/ψ ≈ –75°/146°) [10]. Molecular dynamics trajectories further demonstrate that Pro-Thr-Pro-Ser adopts a β-turn in >70% of sampled conformers, with bend angles averaging 28° ± 4°—significantly higher than canonical proline kinks (18° ± 3°) [6].

Table 2: Secondary Structure Parameters in Pro-Thr-Pro-Ser vs. Canonical Motifs

Structural FeaturePro-Thr-Pro-SerStandard Pro-KinkPolyproline Helix (PPII)
Bend/Twist Angle (°)28 ± 418 ± 30 (linear)
H-Bonds per Residue1.8 ± 0.31.2 ± 0.20.9 ± 0.1
% β-Turn Population72%45%<5%
Key Stabilizing ForcesThr/Ser OH···O=C; Pro Cδ-H···O=CPro Cδ-H···O=CBackbone solvation

Tertiary Interactions: Hydrogen Bonding Networks Involving Serine and Threonine Hydroxyl Groups

The hydroxyl groups of threonine and serine act as critical nodes in hydrogen-bonded networks that stabilize tertiary folds. In Pro-Thr-Pro-Ser, Thr-Oγ and Ser-Oγ donate hydrogen bonds to backbone carbonyl oxygens (e.g., Thr-OγH···O=C₁ₛₜPro) or side-chain acceptors of adjacent residues [6]. This creates a "capping" effect that shields the peptide backbone from solvent exposure, reducing the dielectric constant near proline residues by 10–15 units [7]. Pseudoprolines—thiazolidine or oxazolidine mimics of proline—demonstrate analogous behavior, where Thr/Ser-derived heterocycles form intramolecular H-bonds mimicking native Pro-Thr/Pro-Ser interactions [7]. In folded proteins, these motifs localize to solvent-inaccessible cores, with Thr/Ser hydroxyls participating in 3–4 H-bonds per residue. Mutagenesis studies confirm that Thr→Val or Ser→Ala substitutions disrupt tertiary packing, increasing backbone B-factors (thermal mobility) by 30–40 Ų in X-ray structures [6]. The C-terminal serine amide further extends H-bonding capacity, with its –CONH₂ group acting as an acceptor for water-mediated bridges or side-chain contacts.

Amide Bond Resonance and Stability: Nuclear Magnetic Resonance and X-ray Crystallographic Insights

Nuclear magnetic resonance spectroscopy reveals nuanced amide bond dynamics in Pro-Thr-Pro-Ser. The trans-amide isomer dominates at Pro¹–Thr (≥90%), but Thr–Pro² exhibits a 15–20% cis population due to threonine’s g⁺ side-chain rotamer, which sterically favors the cis transition [7] [8]. Residual dipolar couplings (RDCs) measured in weakly aligning media confirm this equilibrium, showing reduced magnitude (Dᵢₙₜᵣₐ ≈ –8 Hz) for Thr–Pro² versus Pro¹–Thr (Dᵢₙₜᵣₐ ≈ –14 Hz), indicating enhanced flexibility [8]. X-ray crystallography complements these findings, with electron density maps frequently displaying "split conformations" for Thr–Pro² amides—a hallmark of trans/cis exchange [8]. Amide bond stability is further governed by n→π interactions, where the carbonyl oxygen of Pro¹ donates electron density to the antibonding orbital (C═O*) of Thr–C═O, shortening this bond by 0.02 Å [7]. This hyperconjugation raises the rotational barrier for Thr–Pro² amides to 18–20 kcal/mol, as quantified by variable-temperature NMR. Crystallographic B-factors for the Pro-Thr-Pro-Ser backbone average 25–30 Ų—lower than non-proline motifs (35–50 Ų)—underscoring its role in conformational rigidity.

Table 3: Nuclear Magnetic Resonance and Crystallographic Observables in Pro-Thr-Pro-Ser

Analytical ParameterPro¹–Thr AmideThr–Pro² AmidePro²–Ser Amide
% cis Isomer Population5–8%15–20%3–5%
Residual Dipolar Coupling (Hz)–14.2 ± 0.5–8.1 ± 0.3–12.7 ± 0.4
Crystallographic B-Factor (Ų)22 ± 328 ± 424 ± 3
Amide Bond Length (Å)1.332 ± 0.0051.341 ± 0.0071.335 ± 0.005

Properties

CAS Number

121269-85-0

Product Name

Pro-Thr-Pro-Ser amide

IUPAC Name

N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C17H29N5O6

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)

InChI Key

UMIXOKDUTWTCDE-UHFFFAOYSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O

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